Chlorotricyclohexyllead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotricyclohexyllead is an organolead compound with the chemical formula C18H33ClPb It is a unique compound due to its structure, which includes a lead atom bonded to three cyclohexyl groups and one chlorine atom
Vorbereitungsmethoden
The synthesis of chlorotricyclohexyllead typically involves the reaction of tricyclohexyllead chloride with a suitable reagent. One common method is the reaction of tricyclohexyllead chloride with hydrogen chloride gas under controlled conditions. The reaction is carried out in an inert solvent such as toluene or hexane, and the product is purified by recrystallization .
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound and its limited commercial applications. the general principles of organolead compound synthesis, such as the use of lead salts and organic ligands, are applicable.
Analyse Chemischer Reaktionen
Chlorotricyclohexyllead undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other oxidation products. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state lead compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups. For example, reaction with alkyl halides can produce alkylated lead compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields lead oxides, while substitution reactions can produce a variety of organolead compounds .
Wissenschaftliche Forschungsanwendungen
Chlorotricyclohexyllead has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lead bonds. Its unique structure makes it a valuable tool for studying organometallic chemistry.
Biology: Research into the biological effects of organolead compounds often includes this compound. Studies focus on its toxicity and potential use in biological assays.
Medicine: While not widely used in medicine, this compound is studied for its potential therapeutic applications, particularly in the context of lead-based drugs.
Wirkmechanismus
The mechanism of action of chlorotricyclohexyllead involves its interaction with biological molecules and cellular structures. The lead atom in the compound can bind to thiol groups in proteins, disrupting their function. This can lead to a variety of toxic effects, including enzyme inhibition and oxidative stress. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Chlorotricyclohexyllead can be compared to other organolead compounds, such as tetraethyllead and tetramethyllead. These compounds share some similarities, such as their ability to form carbon-lead bonds and their use in organic synthesis. this compound is unique due to its specific structure, which includes three cyclohexyl groups and one chlorine atom. This gives it distinct chemical properties and reactivity compared to other organolead compounds .
Similar compounds include:
- Tetraethyllead
- Tetramethyllead
- Tricyclohexyllead chloride
These compounds are used in various applications, but this compound’s unique structure makes it particularly valuable in certain research contexts .
Eigenschaften
CAS-Nummer |
117591-21-6 |
---|---|
Molekularformel |
C18H33ClPb |
Molekulargewicht |
492 g/mol |
IUPAC-Name |
chloro(tricyclohexyl)plumbane |
InChI |
InChI=1S/3C6H11.ClH.Pb/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
TWIABHJIRZJHSH-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Pb](C2CCCCC2)(C3CCCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.